![molecular formula C8H8F9I B3163091 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane CAS No. 883516-29-8](/img/structure/B3163091.png)
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Overview
Description
Fluorinated compounds, such as 2,2’-Bis(trifluoromethyl)oxirane, are characterized by their electron deficiency and high kinetic energy . They are versatile and find utility as a lubricant and in synthesizing epoxides and other organic compounds .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings . For instance, the synthesis of novel fluorinated aromatic diamine monomers is achieved by coupling reactions followed by reduction processes .Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule .Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups.Physical And Chemical Properties Analysis
The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Research indicates applications in organic synthesis, such as the regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones using (perfluoroalkyl)trimethylsilanes. This process produces 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity and good yields, leading to fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes (Sosnovskikh et al., 2003). Another study demonstrates the synthesis of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds by reacting 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds (Kitazume & Ishikawa, 1974).
Photoreactions and Polymer Synthesis
The compound's role in photoreactions and polymer synthesis is explored in a study where the reaction of 2,4-dimethylpenta-2,3-diene with hexafluoroacetone proceeds by rearrangement of the allene to 2,4-dimethylpenta-1,3-diene, followed by a Diels–Alder reaction to produce various derivatives, including 3,6-dihydro-4,6,6-trimethyl-2,2-bis-(trifluoromethyl)-2H-pyran (Taylor & Wright, 1973).
Catalyst and Reagent Synthesis
The compound has been utilized in synthesizing various catalysts and reagents. For example, a study highlights the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes and [bis(trifluoroacetoxy)iodo]arenes by oxidizing organic iodides, demonstrating a general and convenient method for synthesizing these compounds (Zagulyaeva et al., 2010). Another study discusses bis(2-methoxyethyl)aminosulfur trifluoride as a new broad-spectrum deoxofluorinating agent, applicable for converting alcohols to alkyl fluorides and other transformations (Lal et al., 1999).
Structural Analysis and Optical Properties
A study on trifluoromethylated alcohols presents their preparation by direct nucleophilic trifluoromethylation and discusses their structural characteristics confirmed by single crystal X-ray analyses. This research contributes to understanding the molecular structure and interactions of such compounds (Singh et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1,1-trifluoro-6-iodo-2,2-bis(trifluoromethyl)hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F9I/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVUHMRDFNBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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